Majusculoic acid is a unique brominated cyclopropyl fatty acid that was first isolated from a cyanobacterial mat microbial community. It has garnered attention due to its antifungal properties, particularly against Candida albicans, and potential anti-inflammatory bioactivity. The compound is classified as a natural product and is notable for its complex structure and biological activities.
Majusculoic acid was identified in research focusing on marine natural products, specifically from cyanobacterial sources. Its classification falls under the category of fatty acids, particularly those featuring cyclopropane rings, which are relatively rare in nature. The compound's structure was elucidated using mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its identity and functional groups .
The total synthesis of majusculoic acid has been achieved through various synthetic routes. One notable method involves a multi-step approach that utilizes conformational control to establish the trans-cyclopropane structure. This process includes:
Majusculoic acid features a cyclopropane ring with brominated substituents and a long hydrocarbon chain. Its molecular formula is C17H28BrO2, with a molecular weight of approximately 347.31 g/mol. The compound's structure can be represented as follows:
Spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry confirm these structural features .
Majusculoic acid undergoes various chemical reactions that are essential for its synthesis and functionalization:
These reactions illustrate the intricate synthetic pathways required to produce majusculoic acid.
The mechanism of action of majusculoic acid primarily involves its interaction with biological membranes and cellular components:
These actions highlight the compound's therapeutic potential in treating fungal infections and inflammatory conditions.
Majusculoic acid possesses distinct physical and chemical properties:
Further analyses using techniques like differential scanning calorimetry can provide insights into its thermal properties .
Majusculoic acid has several scientific applications, particularly in pharmacology:
Majusculoic acid is a brominated cyclopropyl fatty acid with the molecular formula C₁₅H₂₃BrO₂ and a molecular weight of 307.25 g/mol [1] [4]. Structurally, it belongs to the cyclopropane fatty acid (CFA) family, characterized by a trans-configured cyclopropane ring fused to a conjugated diene system with bromine substitution at the terminal position [3] [5]. The compound features a carboxylic acid functional group, classifying it as a carbocyclic fatty acid (CHEBI:35744) according to ChEBI classification [4]. Its IUPAC name is (1R,2R)-2-[(3E,5Z)-6-bromonona-3,5-dien-1-yl]cyclopropane-1-carboxylic acid, reflecting the stereochemical specificity at C-1 and C-2 of the cyclopropane ring and the geometrically defined (3E,5Z) diene system [5]. The cyclopropane moiety imparts significant steric constraints that influence its biological interactions and stability profile [5].
Table 1: Key Molecular Properties of Majusculoic Acid
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₅H₂₃BrO₂ | [1] [3] |
Molecular Weight | 307.25 g/mol | PubChem CID 11602110 |
Cyclopropane Configuration | trans-1,2-disubstituted | NMR analysis [3] |
Diene System | (3E,5Z)-conjugated diene | Synthesis studies [5] |
Bromine Position | C6 of nonadienyl chain | Structural elucidation [3] |
ChEBI Classification | Carbocyclic fatty acid | CHEBI:165375 [4] |
Majusculoic acid was first isolated in 2005 from a marine cyanobacterial mat community and reported in the Journal of Natural Products [3] [10]. The discovery team employed bioactivity-guided fractionation to isolate this novel antifungal compound from the complex microbial assemblage [3]. Structural elucidation was achieved through comprehensive spectroscopic analysis, including mass spectrometry and 1D/2D NMR techniques, which revealed the unprecedented brominated cyclopropyl-diene architecture [3] [10]. Critical to structure determination was the chemical conversion of majusculoic acid to its corresponding methyl ester derivative, which facilitated crystallographic analysis and confirmed the molecular framework [3]. Initial biological screening demonstrated potent antifungal activity against Candida albicans ATCC 14503 with a minimum inhibitory concentration (MIC) of 8 μM, highlighting its therapeutic potential [3] [10]. This discovery marked an important addition to the chemical diversity of bioactive cyclopropane fatty acids of marine origin.
Majusculoic acid is exclusively biosynthesized by marine cyanobacteria within complex mat-forming communities [1] [3] [10]. These microbial mats represent highly organized ecological assemblages where cyanobacteria interact with heterotrophic bacteria, creating a microenvironment conducive to specialized metabolite production [3]. While the exact cyanobacterial species responsible for majusculoic acid biosynthesis remains unspecified in discovery reports, these mats typically feature filamentous cyanobacteria capable of forming stratified structures in coastal marine environments [3]. The compound's ecological function is hypothesized to involve chemical defense against microbial competitors or predators in these densely populated microbial communities, as evidenced by its potent antifungal properties [3]. This ecological role aligns with the broader pattern of marine cyanobacteria producing structurally distinctive bioactive metabolites as adaptive strategies in competitive habitats [2]. Recent research on related marine cyanobacterial genera (Lyngbya, Oscillatoria, and Schizothrix) suggests these organisms possess enzymatic machinery for cyclopropanation and halogenation, supporting their capacity to produce majusculoic acid-like metabolites [2] [5].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7